2,4-dichloro-N-(2,6-dimethylmorpholine-4-carbothioyl)benzamide
Description
2,4-Dichloro-N-(2,6-dimethylmorpholine-4-carbothioyl)benzamide is a synthetic benzamide derivative characterized by a 2,4-dichlorophenyl backbone linked to a 2,6-dimethylmorpholine-4-carbothioyl group. The morpholine ring introduces both oxygen and sulfur atoms, contributing to unique electronic and steric properties. Crystallographic studies using tools like SHELXL and Mercury () have been critical in resolving its three-dimensional structure, particularly in analyzing bond angles, torsional conformations, and packing patterns.
Properties
IUPAC Name |
2,4-dichloro-N-(2,6-dimethylmorpholine-4-carbothioyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O2S/c1-8-6-18(7-9(2)20-8)14(21)17-13(19)11-4-3-10(15)5-12(11)16/h3-5,8-9H,6-7H2,1-2H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBWCOKUQVPGGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(2,6-dimethylmorpholine-4-carbothioyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2,6-dimethylmorpholine-4-carbothioamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(2,6-dimethylmorpholine-4-carbothioyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles.
Oxidation and Reduction: The thioamide group can be oxidized to a sulfoxide or sulfone, and reduced to a thiol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted benzamides.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2,4-Dichloro-N-(2,6-dimethylmorpholine-4-carbothioyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic effects.
Biological Studies: It serves as a probe to study enzyme interactions and inhibition mechanisms.
Industrial Chemistry: It is employed in the development of new materials and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(2,6-dimethylmorpholine-4-carbothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of key metabolic enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Electronic and Steric Effects
Crystallographic and Packing Behavior
- Mercury CSD 2.0 () enables comparative analysis of crystal packing. The morpholine-carbothioyl group likely forms distinct hydrogen bonds (e.g., S···H-N or O···H-Cl interactions) versus the cyclohexyl analogue’s amine-mediated interactions.
- SHELXL refinements () could reveal differences in thermal displacement parameters, suggesting variances in lattice stability or dynamic disorder.
Regulatory and Bioactivity Considerations
- Structural differences, such as chlorine positioning and substituent bulk, may modulate receptor binding or metabolic stability. For instance, the 3,4-dichloro configuration in the analogue could enhance planar stacking in aromatic interactions, whereas the 2,4-dichloro arrangement may favor orthogonal binding modes.
Methodologies for Comparative Analysis
Computational and Experimental Tools
- SHELX Suite (): Critical for refining crystal structures and comparing bond lengths (e.g., C-S in carbothioyl vs. C-N in dimethylamino groups) and torsional angles.
- Mercury CSD 2.0 () : Facilitates void analysis, hydrogen-bond networks, and packing similarity calculations. For example, the morpholine derivative may exhibit tighter packing due to S-mediated interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
